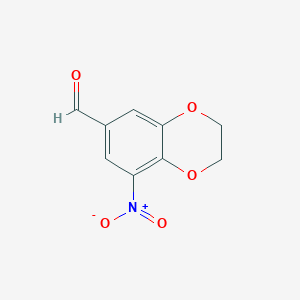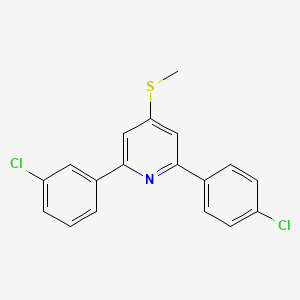
(R)-3-((tert-Butyldimethylsilyl)oxy)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(tert-Butyldimethylsiloxy)butanal is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanal backbone. This compound is of interest in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsiloxy)butanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether. The aldehyde functionality is then introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of ®-3-(tert-Butyldimethylsiloxy)butanal may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butyldimethylsiloxy group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(tert-Butyldimethylsiloxy)butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsiloxy group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic conditions for desilylation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Hydroxyl compounds
Applications De Recherche Scientifique
®-3-(tert-Butyldimethylsiloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)butanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be selectively removed under specific conditions to reveal a hydroxyl group. These properties make it a valuable intermediate in multi-step synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(tert-Butyldimethylsiloxy)butanol: Similar structure but with a hydroxyl group instead of an aldehyde.
®-3-(tert-Butyldimethylsiloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
®-3-(tert-Butyldimethylsiloxy)butylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
®-3-(tert-Butyldimethylsiloxy)butanal is unique due to its combination of an aldehyde and a silyl ether group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
Propriétés
Numéro CAS |
72150-39-1 |
|---|---|
Formule moléculaire |
C10H22O2Si |
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m1/s1 |
Clé InChI |
AFIKGLAMEXCVAN-SECBINFHSA-N |
SMILES isomérique |
C[C@H](CC=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(CC=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(oxolan-2-yl)methyl]aniline](/img/structure/B8720068.png)



![(3-Bromofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8720106.png)

